molecular formula C7H5BrN2O3S B12866523 2-Bromobenzo[d]oxazole-5-sulfonamide

2-Bromobenzo[d]oxazole-5-sulfonamide

Cat. No.: B12866523
M. Wt: 277.10 g/mol
InChI Key: YAJWNTCSJSZIOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]oxazole-5-sulfonamide typically involves the following steps :

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.

    Bromination: The benzoxazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzoxazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Properties

Molecular Formula

C7H5BrN2O3S

Molecular Weight

277.10 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)

InChI Key

YAJWNTCSJSZIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Br

Origin of Product

United States

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